3H-Benz[e]indene
Overview
Description
3H-Benz[e]indene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀ It consists of a benzene ring fused to an indene structure, forming a three-ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Benz[e]indene can be synthesized through various methods. One common approach involves the reaction of the 2-naphthyl radical with allene or methylacetylene under high-temperature conditions (approximately 1300 ± 35 K). This reaction proceeds through the addition of the 2-naphthyl radical to the π-electron density of the allene or methylacetylene, followed by isomerization and ring closure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar or petroleum, where it is found as a minor component. The isolation process requires careful separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3H-Benz[e]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
3H-Benz[e]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, resins, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3H-Benz[e]indene involves its interaction with various molecular targets. For example, certain derivatives of this compound have been shown to modulate the activity of GABA_A receptors. These compounds can act as positive modulators by prolonging the mean open time duration of the receptor channels, similar to the action of neuroactive steroids .
Comparison with Similar Compounds
1H-Benz[f]indene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Indene: A simpler compound with a benzene ring fused to a cyclopentene ring.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon without the five-membered ring present in 3H-Benz[e]indene.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both five- and six-membered rings
Properties
IUPAC Name |
3H-cyclopenta[a]naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJQUFZLZTSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455336 | |
Record name | 3H-Benz[e]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232-55-3 | |
Record name | 3H-Benz[e]indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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